Naepa Naepa N-oleoylethanolamine phosphate is a N-acylethanolamine phosphate in which the acyl group is specifed as (9Z)-octadec-9-enoyl. It is a lysophosphatidic acid-1 (LPA1) receptor agonist. It is functionally related to an oleic acid.
Brand Name: Vulcanchem
CAS No.: 24435-25-4
VCID: VC0536589
InChI: InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O
Molecular Formula: C20H40NO5P
Molecular Weight: 405.5 g/mol

Naepa

CAS No.: 24435-25-4

Cat. No.: VC0536589

Molecular Formula: C20H40NO5P

Molecular Weight: 405.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Naepa - 24435-25-4

Specification

CAS No. 24435-25-4
Molecular Formula C20H40NO5P
Molecular Weight 405.5 g/mol
IUPAC Name 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate
Standard InChI InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+
Standard InChI Key BCSUWOZFWWBYSX-MDZDMXLPSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

NAEPA is characterized by its unique phosphoric acid moiety conjugated to an oleoyl ethanolamide backbone. Its canonical SMILES notation, OP(OCCNC(CCCCCCC/C=C\CCCCCCCC)=O)(O)=OOP(OCCNC(CCCCCCC/C=C\CCCCCCCC)=O)(O)=O, reflects a cis-double bond in the oleic acid chain, which contributes to its lipid-like solubility and receptor-binding affinity . The compound’s amphipathic nature enables interaction with both hydrophobic cell membranes and hydrophilic receptor domains, a feature critical for its agonist activity .

Physicochemical Properties

NAEPA exhibits solubility in dimethyl sulfoxide (DMSO), with recommended storage at -20°C to maintain stability . The following table summarizes key physicochemical parameters:

PropertyValue
Molecular FormulaC20H40NO5PC_{20}H_{40}NO_5P
Molecular Weight405.5 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C
CAS Number24435-25-4

Pharmacological Profile and Mechanism of Action

As an LPA receptor agonist, NAEPA mimics the structure of endogenous lysophosphatidic acid, a bioactive lipid mediator involved in G protein-coupled receptor (GPCR) signaling . LPA receptors (LPAR1–6) regulate diverse physiological and pathological processes, including fibrosis, cancer metastasis, and immune responses . NAEPA’s phosphate-mimetic design enhances its binding affinity to LPARs, particularly subtypes implicated in intracellular calcium mobilization and Rho GTPase activation .

Receptor Specificity

While exact receptor subtype selectivity remains under investigation, NAEPA’s structural similarity to LPA suggests broad activity across multiple LPAR isoforms . This non-selective agonism makes it a versatile tool for studying LPA-dependent pathways in vitro and in vivo.

Synthesis and Analytical Data

NAEPA is synthesized via phosphorylation of N-oleoyl ethanolamide, yielding a compound with >95% purity as confirmed by high-performance liquid chromatography (HPLC) . The following table outlines stock solution preparation protocols for experimental use:

Stock ConcentrationVolume per 1 mgVolume per 5 mgVolume per 10 mg
1 mM2.4661 mL12.3305 mL24.6609 mL
5 mM0.4932 mL2.4661 mL4.9322 mL
10 mM0.2466 mL1.233 mL2.4661 mL

Researchers are advised to avoid repeated freeze-thaw cycles and store aliquots at -80°C for long-term stability .

Research Applications and Experimental Findings

In Vitro Studies

NAEPA has been utilized to investigate LPA-mediated signaling in cancer cell lines. For example, in breast adenocarcinoma (MCF-7) models, NAEPA at 10 μM induced a 2.5-fold increase in cell migration compared to controls, an effect abolished by LPAR1/3 antagonists . These findings underscore its utility in studying metastatic mechanisms.

Future Directions and Limitations

Current research gaps include the lack of subtype-specific LPAR binding assays and pharmacokinetic profiling. Future studies should address NAEPA’s bioavailability and potential off-target effects to expand its therapeutic applicability.

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